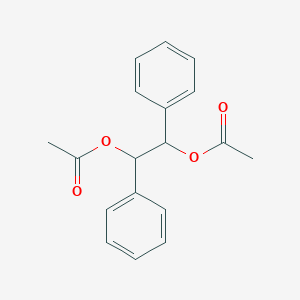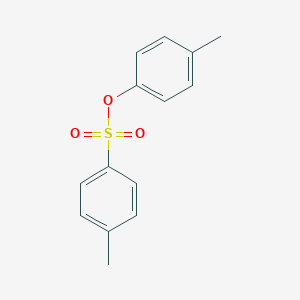
4-Methylphenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-methylbenzene-1-sulfonate, also known as p-toluenesulfonyl-p-toluene or Tosyltoluene, is a sulfonate compound that is commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the pharmaceutical industry as a protecting group for amines and alcohols, and as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It is also believed to form stable complexes with various organic compounds, which can be used to facilitate their purification and isolation.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-methylbenzene-1-sulfonate. However, it is considered to be relatively non-toxic and has a low risk of causing adverse effects in humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl 4-methylbenzene-1-sulfonate in laboratory experiments is its high reactivity and selectivity. This compound can be used to selectively protect certain functional groups in organic compounds, which can be useful in the synthesis of complex organic molecules. However, one of the main limitations of using this compound is its relatively high cost compared to other reagents.
Direcciones Futuras
There are numerous future directions for research on 4-Methylphenyl 4-methylbenzene-1-sulfonate. One area of research could be the development of new methods for the synthesis of this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in organic synthesis and pharmaceutical research. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 4-Methylphenyl 4-methylbenzene-1-sulfonate can be achieved by reacting 4-Methylphenyl 4-methylbenzene-1-sulfonatefonyl chloride with toluene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method is widely used in the laboratory for the synthesis of Tosyltoluene.
Aplicaciones Científicas De Investigación
4-Methylphenyl 4-methylbenzene-1-sulfonate has numerous applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is also used as a protecting group for amines and alcohols in organic synthesis. This compound is widely used in the preparation of peptides and nucleotides, and in the synthesis of various natural products.
Propiedades
Número CAS |
3899-96-5 |
|---|---|
Nombre del producto |
4-Methylphenyl 4-methylbenzene-1-sulfonate |
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
(4-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
QOVYKRHZCJGNIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Otros números CAS |
3899-96-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
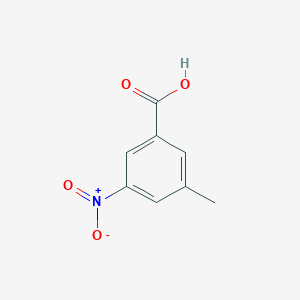
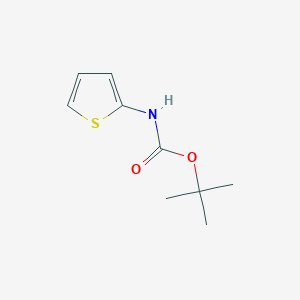
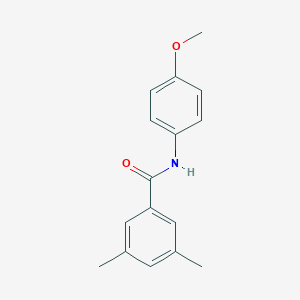
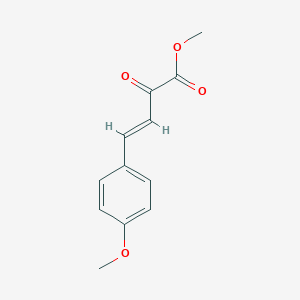
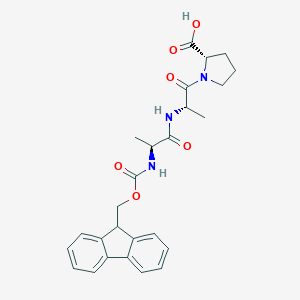
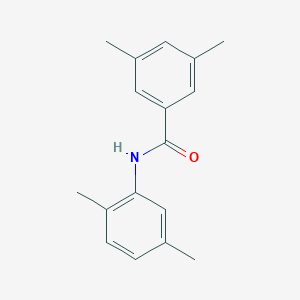
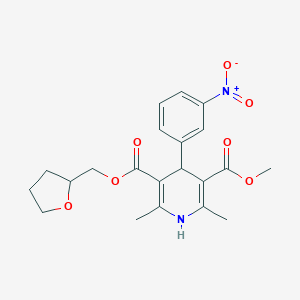
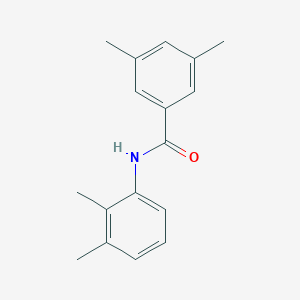
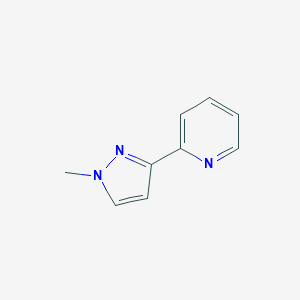
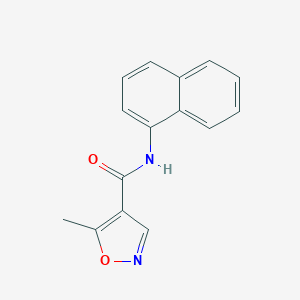
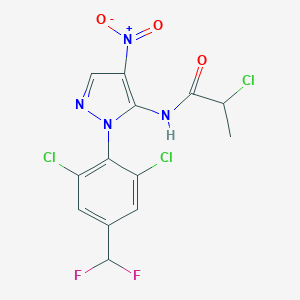
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
